molecular formula C7H7IN2O2 B13003133 5-Iodo-N-methyl-2-nitroaniline

5-Iodo-N-methyl-2-nitroaniline

Cat. No.: B13003133
M. Wt: 278.05 g/mol
InChI Key: JEYMJQWBSJQCFK-UHFFFAOYSA-N
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Description

5-Iodo-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine, nitro, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N-methyl-2-nitroaniline typically involves a multi-step process starting from aniline. The general steps include:

    Nitration: Aniline is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.

    Iodination: The nitrated product is then subjected to iodination. This can be achieved using iodine and an oxidizing agent such as iodic acid.

    Methylation: Finally, the amino group is methylated using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in reactors designed for handling corrosive and hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted by other nucleophiles in reactions such as the Sandmeyer reaction.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Copper(I) chloride (CuCl), sodium nitrite (NaNO2), hydrochloric acid (HCl).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products

    Reduction: 5-Iodo-N-methyl-2-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 5-Iodo-2-nitrobenzoic acid.

Scientific Research Applications

5-Iodo-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-Iodo-N-methyl-2-nitroaniline depends on the specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the iodine atom can engage in halogen bonding. These interactions can affect biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-nitroaniline: Lacks the methyl group, which can affect its reactivity and solubility.

    N-Methyl-2-nitroaniline: Lacks the iodine atom, which can influence its chemical properties and applications.

    2-Iodo-N-methyl-4-nitroaniline:

Uniqueness

5-Iodo-N-methyl-2-nitroaniline is unique due to the combination of its functional groups. The presence of iodine, nitro, and methyl groups on the benzene ring provides a distinct set of chemical properties that can be exploited in various applications. Its ability to undergo multiple types of reactions makes it a versatile compound in organic synthesis and research.

Properties

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

5-iodo-N-methyl-2-nitroaniline

InChI

InChI=1S/C7H7IN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3

InChI Key

JEYMJQWBSJQCFK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)I)[N+](=O)[O-]

Origin of Product

United States

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